molecular formula C19H22FN3O2S B2431971 N-cyclohexyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899759-11-6

N-cyclohexyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2431971
CAS No.: 899759-11-6
M. Wt: 375.46
InChI Key: PCWYRPQYBJHQGL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that features a cyclohexyl group, a fluorinated methylphenyl group, and a pyrazinyl sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrazinyl Core: The pyrazinyl core can be synthesized through a condensation reaction between appropriate amines and diketones.

    Introduction of the Fluorinated Methylphenyl Group: This step involves the use of fluorinated methylphenyl derivatives, which can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is often introduced through a cycloaddition reaction or via Grignard reagents.

    Formation of the Sulfanylacetamide Moiety: This involves the reaction of thiols with acylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in various biological assays to understand its interaction with different biomolecules.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The fluorinated methylphenyl group and the pyrazinyl core are crucial for binding to these targets, which may include enzymes or receptors. The sulfanylacetamide moiety plays a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(3-fluoro-4-methylphenyl)amino]acetamide
  • N-cyclohexyl-4-bromo-3-methoxybenzamide

Uniqueness

N-cyclohexyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to its combination of a fluorinated methylphenyl group and a pyrazinyl sulfanylacetamide moiety. This structural combination imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c1-13-7-8-15(11-16(13)20)23-10-9-21-18(19(23)25)26-12-17(24)22-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWYRPQYBJHQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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